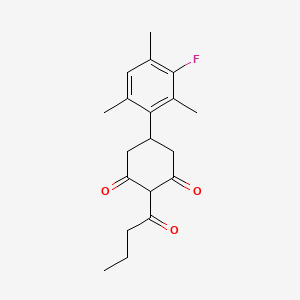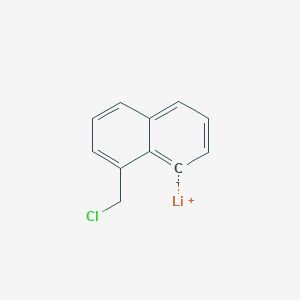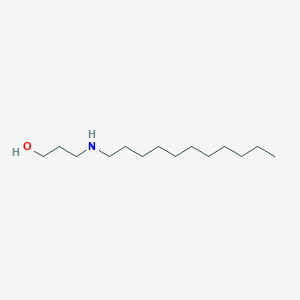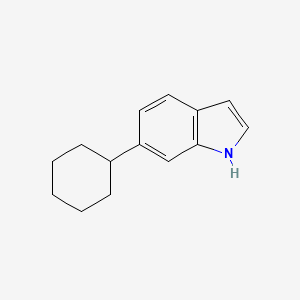![molecular formula C11H17NO2 B14378753 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL CAS No. 90054-99-2](/img/structure/B14378753.png)
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is an organic compound that features a pyridine ring attached to a propoxy group, which is further connected to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL typically involves the reaction of pyridine derivatives with propanol derivatives under specific conditions. One common method involves the use of 3-pyridylpropanol as a starting material, which undergoes a series of reactions including addition, oximization, and esterification . The reaction conditions are generally moderate, ensuring high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of pyridylalcohols, which exhibit hypoglycemic activity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of coordination polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-(Pyrazol-1-yl)propoxy]propan-1-ol: This compound has a similar structure but features a pyrazole ring instead of a pyridine ring.
3-(Pyridin-4-yl)propan-1-ol: Another similar compound with the pyridine ring attached at a different position.
3-(Pyrrolidin-1-yl)propan-1-ol: This compound contains a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90054-99-2 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-(3-pyridin-3-ylpropoxy)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c13-7-3-9-14-8-2-5-11-4-1-6-12-10-11/h1,4,6,10,13H,2-3,5,7-9H2 |
Clé InChI |
GFVURXJAINAPSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCCOCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)

![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)

![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)

![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)



